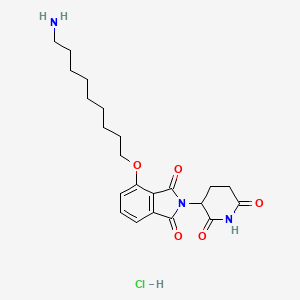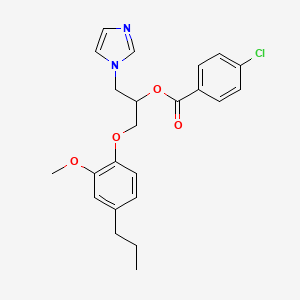
Antifungal agent 70
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal agent 70: is a dihydroeugenol-imidazole compound known for its efficacy against multi-resistant Candida auris. It exhibits notable antifungal activity with a minimum inhibitory concentration (MIC) of 36.4 μM . This compound is part of a broader class of antifungal agents designed to combat fungal infections, particularly those resistant to conventional treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Antifungal agent 70 is synthesized through a series of chemical reactions involving dihydroeugenol and imidazole. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the formation of an imidazole ring and subsequent functionalization to enhance antifungal activity .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency of the final product. The compound is then formulated into various dosage forms for research and potential therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions: Antifungal agent 70 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often to enhance antifungal activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different antifungal properties .
Wissenschaftliche Forschungsanwendungen
Antifungal agent 70 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of dihydroeugenol-imidazole derivatives.
Biology: Investigated for its antifungal properties against various fungal pathogens, particularly multi-resistant strains.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, especially those resistant to conventional antifungal drugs.
Industry: Utilized in the development of new antifungal formulations and products.
Wirkmechanismus
The mechanism of action of Antifungal agent 70 involves the inhibition of fungal cell wall synthesis. It targets specific enzymes involved in the biosynthesis of essential cell wall components, leading to cell lysis and death. The molecular targets include enzymes such as glucan synthase, which is crucial for the formation of β-glucan, a key structural component of the fungal cell wall .
Vergleich Mit ähnlichen Verbindungen
Azoles: These compounds, such as fluconazole and itraconazole, inhibit ergosterol synthesis, a vital component of the fungal cell membrane.
Polyenes: Compounds like amphotericin B bind to ergosterol, disrupting the fungal cell membrane.
Echinocandins: These compounds, such as caspofungin, inhibit glucan synthase, similar to Antifungal agent 70
Uniqueness: this compound is unique due to its dihydroeugenol-imidazole structure, which provides a distinct mechanism of action and efficacy against multi-resistant Candida auris. Its ability to inhibit glucan synthase sets it apart from other antifungal agents that primarily target ergosterol synthesis .
Eigenschaften
Molekularformel |
C23H25ClN2O4 |
|---|---|
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
[1-imidazol-1-yl-3-(2-methoxy-4-propylphenoxy)propan-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H25ClN2O4/c1-3-4-17-5-10-21(22(13-17)28-2)29-15-20(14-26-12-11-25-16-26)30-23(27)18-6-8-19(24)9-7-18/h5-13,16,20H,3-4,14-15H2,1-2H3 |
InChI-Schlüssel |
ORNYJMRHLPRBRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)OCC(CN2C=CN=C2)OC(=O)C3=CC=C(C=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


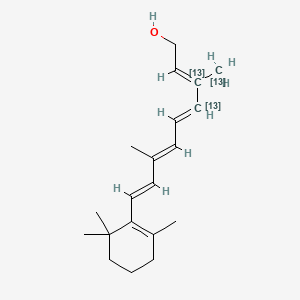
![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12370402.png)
![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)
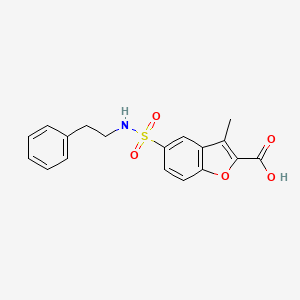
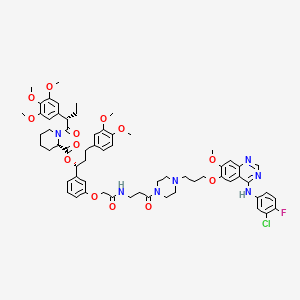
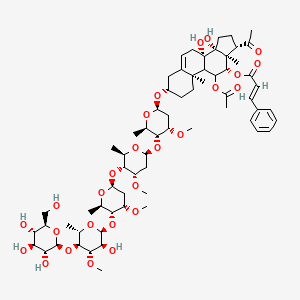
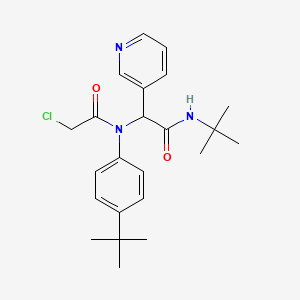

![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
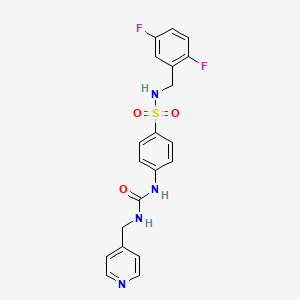
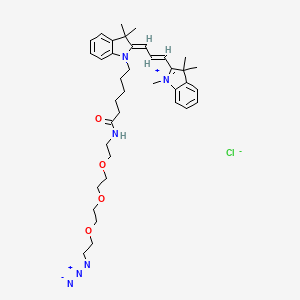
![3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea](/img/structure/B12370468.png)
